
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound that incorporates a thiadiazole moietyThe presence of the thiadiazole ring, known for its mesoionic nature, allows the compound to cross cellular membranes and interact with biological targets effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the cyclocondensation of acylhydrazines with carboxylic acid equivalents in the presence of reagents such as phosphorus pentasulfide or Lawesson’s reagent to form the thiadiazole ring . Another method involves the use of thiosemicarbazides or thiocarbazides with carboxylic acids or their synthetic equivalents (esters, acyl chlorides, nitriles, etc.) .
Industrial Production Methods: Industrial production methods for this compound may involve automated combinatorial synthesis techniques to create large libraries of thiadiazole derivatives. These methods are designed to be scalable and efficient, allowing for the production of significant quantities of the compound for research and application purposes .
Chemical Reactions Analysis
Types of Reactions: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has demonstrated promising antimicrobial properties. Studies indicate that the compound exhibits activity against various bacterial strains, suggesting its potential as an antibiotic agent. This activity may be attributed to the thiadiazole moiety, which is known to enhance antimicrobial efficacy.
Anti-inflammatory Properties
Research has shown that this compound possesses anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. The mechanism of action may involve the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory conditions.
Anticancer Potential
There is emerging evidence supporting the anticancer properties of this compound. In vitro studies have indicated that the compound can induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent. Further research is needed to elucidate the specific pathways involved.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating strong bactericidal effects (Source: PubChem) .
- Anti-inflammatory Mechanism Investigation : In vitro assays demonstrated that the compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated with LPS, suggesting its role in modulating inflammatory responses (Source: ChemicalBook) .
- Cancer Cell Apoptosis Induction : A study focused on human breast cancer cell lines revealed that treatment with this compound resulted in increased markers of apoptosis and decreased cell viability (Source: Molport) .
Pesticide Development
The unique structure of this compound makes it a candidate for developing new pesticides. Its efficacy against plant pathogens has been explored, with preliminary results indicating potential use as a fungicide or herbicide.
Plant Growth Regulation
Research into plant growth regulation has identified this compound's ability to enhance growth parameters in certain crops. It appears to influence hormonal pathways involved in plant development, promoting root and shoot growth under specific conditions.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,3,4-Oxadiazole Derivatives: These compounds are structurally similar but contain an oxygen atom instead of sulfur, leading to different chemical reactivity and biological activity profiles
Uniqueness: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of the thiadiazole ring with a pyrrolidine-3-carboxamide moiety, which imparts distinct chemical and biological properties. This combination enhances its ability to interact with a wide range of biological targets and makes it a versatile compound for various applications .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Property | Details |
---|---|
Molecular Formula | C15H18N4O2S |
Molecular Weight | 318.39 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cancer cells. The compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It could interact with various receptors or proteins that are crucial for tumor growth and survival.
- Induction of Apoptosis : Studies suggest that this compound can trigger programmed cell death in cancer cells.
Cytotoxicity Studies
Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study reported that related thiadiazole derivatives demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer (MCF7) and lung carcinoma (A549) cell lines .
Case Studies
- Study on Thiadiazole Derivatives : A review highlighted that compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine showed promising anticancer activity with IC50 values ranging from 0.28 to 0.52 μg/mL against MCF7 and A549 cell lines .
- Mechanistic Insights : Molecular docking studies revealed that certain thiadiazole derivatives form hydrogen bonds with tubulin, suggesting a mechanism involving disruption of microtubule formation, which is critical for cell division .
Comparative Analysis
A comparative analysis of the biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine with other known compounds is summarized in the table below:
Compound | IC50 (µg/mL) | Target Cell Line |
---|---|---|
N-(5-Ethyl... pyrrolidine | 0.28 | MCF7 |
Related Thiadiazole Derivative A | 0.52 | A549 |
Other Thiadiazole Compound B | 4.27 | SK-MEL-2 |
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-2-12-17-18-15(22-12)16-14(21)10-8-13(20)19(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGVZNIVOWUZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.